(S)-Lercanidipine

Calcium Channel Blockade Radioligand Binding Enantioselectivity

As the exclusive eutomer of lercanidipine, (S)-Lercanidipine delivers the primary antihypertensive and vasoselective activity, exhibiting 100–200× higher L-type calcium channel affinity than the inactive (R)-antipode. Substituting with racemate introduces confounding variables due to opposing electrophysiological effects. This high-purity reference standard is critical for chiral HPLC/LC-MS-MS method validation, enantioselective pharmacokinetic profiling, and precise mechanistic studies. Available with rigorous chiral purity control, ensuring scientifically valid results.

Molecular Formula C36H41N3O6
Molecular Weight 611.7 g/mol
CAS No. 185197-71-1
Cat. No. B1674760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Lercanidipine
CAS185197-71-1
SynonymsLercanidipine, (S)-;  (S)-Lercanidipine;  (+)-Lercanidipine; 
Molecular FormulaC36H41N3O6
Molecular Weight611.7 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m0/s1
InChIKeyZDXUKAKRHYTAKV-XIFFEERXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Why Scientists Choose (S)-Lercanidipine (CAS 185197-71-1) Over Generic Racemates in Cardiovascular Research


(S)-Lercanidipine (CAS 185197-71-1) is the eutomer of the third-generation dihydropyridine calcium channel blocker lercanidipine. It possesses the primary pharmacological activity of the racemate, while the (R)-enantiomer is largely inactive [1]. This stereoisomer specifically binds to the dihydropyridine subunit of L-type voltage-gated calcium channels, exhibiting approximately 100- to 200-fold higher affinity than its antipode [2]. The compound is recognized as the active pharmaceutical ingredient responsible for the antihypertensive and vasoselective effects observed with lercanidipine formulations [3].

The Scientific Risk of Substituting (S)-Lercanidipine with Generic Racemic Mixtures


The use of generic racemic lercanidipine instead of the isolated (S)-enantiomer introduces a significant confounding variable in both in vitro and in vivo studies. The (R)-enantiomer is not inert; it possesses distinct electrophysiological and pharmacokinetic properties that can confound experimental results [1]. For example, the (R)-enantiomer exhibits a slower clearance and a higher plasma concentration relative to the (S)-enantiomer after racemic dosing, potentially leading to off-target interactions or ambiguous dose-response relationships [2]. Furthermore, the (R)-enantiomer can produce opposite effects on L-type calcium currents in some experimental models, increasing rather than decreasing current [3]. Therefore, for any research requiring precise delineation of calcium channel blockade mechanisms, stereospecific structure-activity relationships, or enantioselective metabolic pathways, substitution with the racemate is scientifically untenable.

Quantitative Evidence for (S)-Lercanidipine: A Comparator-Driven Scientific Selection Guide


Stereospecific Binding Affinity to L-Type Calcium Channels: (S)- vs. (R)-Enantiomer

(S)-Lercanidipine demonstrates a 100- to 200-fold higher affinity for the dihydropyridine subunit of the L-type calcium channel compared to the (R)-enantiomer [1]. This extreme stereoselectivity confirms that the (S)-enantiomer is the eutomer, the molecular form responsible for the desired pharmacological activity. The (R)-enantiomer is considered practically inactive in binding studies.

Calcium Channel Blockade Radioligand Binding Enantioselectivity

Superior Vascular Selectivity of Lercanidipine Over Other Dihydropyridine Calcium Channel Blockers

In a comparative in vitro study using isolated rabbit tissues, lercanidipine exhibited a vasoselectivity index (ratio of cardiac to vascular IC50) of 730 after 4 hours of incubation [1]. This was substantially higher than the values for other commonly used dihydropyridine calcium channel blockers: lacidipine (193), amlodipine (95), felodipine (6), and nitrendipine (3). While this study used the racemate, the activity is attributed to the (S)-enantiomer [2].

Vasoselectivity Tissue Selectivity Cardiovascular Pharmacology

Comparative Antihypertensive Potency in Spontaneously Hypertensive Rats (SHR)

In a direct in vivo comparison using chronically catheterized conscious spontaneously hypertensive rats (SHR) after intravenous administration, lercanidipine (activity primarily from the (S)-enantiomer) was found to be as potent as felodipine and more potent than nicardipine, nitrendipine, nifedipine, and amlodipine [1]. The (R)-enantiomer was practically inactive. The ED25 for the (R)-enantiomer was 84-fold higher than that for the (S)-enantiomer, correlating with the in vitro binding data [2].

Antihypertensive In Vivo Pharmacology Hypertension Model

Enantioselective Pharmacokinetics in Humans: (S)- vs. (R)-Enantiomer

A study in healthy volunteers following a single 20 mg oral dose of racemic lercanidipine revealed significant enantioselective differences in key pharmacokinetic parameters [1]. The (S)-enantiomer exhibited a 1.23-fold higher Cmax and a 1.23-fold higher AUC0-24 compared to the (R)-enantiomer. Furthermore, the apparent oral clearance (Cl/f) of the (S)-enantiomer was 2.6-fold lower than that of the (R)-enantiomer, indicating a slower elimination of the active eutomer.

Enantioselective Pharmacokinetics Human PK ADME

Antiatherogenic Activity in Vascular Smooth Muscle Cells: (S)- vs. (R)-Enantiomer

In an in vitro study assessing the effect on serum-induced elevation of intracellular calcium in smooth muscle cells (SMC), (S)-lercanidipine demonstrated significantly greater inhibitory activity than the (R)-enantiomer [1]. At a concentration of 25 µM, the (S)-enantiomer achieved a 69% inhibition, compared to only 29% inhibition by the (R)-enantiomer, representing a 2.4-fold increase in activity. This effect was noted to be unrelated to the blockade of voltage-dependent calcium channels, suggesting an alternative mechanism of action relevant to antiatherogenesis.

Atherosclerosis Smooth Muscle Cell Calcium Homeostasis

Voltage-Dependent Modulation of L-Type Calcium Current (ICa): (S)- vs. (R)-Enantiomer

A patch-clamp study on isolated guinea pig ventricular myocytes revealed a stark difference in the effect of the two enantiomers on L-type calcium current (ICa) [1]. At a holding potential of -80 mV, (S)-lercanidipine increased ICa from 12.8 ± 0.9 pA/pF to 17.1 ± 1.0 pA/pF (p < 0.05). In contrast, the (R)-enantiomer decreased ICa from 12.1 ± 1.2 pA/pF to 10.6 ± 1.6 pA/pF (p < 0.05). This demonstrates that the (R)-enantiomer can produce an opposing electrophysiological effect under certain conditions, which would confound results if using the racemate.

Electrophysiology Patch Clamp Voltage-Dependent Block

Recommended Application Scenarios for (S)-Lercanidipine in Cardiovascular and Analytical Research


Chiral Purity Method Development and Validation for Lercanidipine Formulations

The significant differences in pharmacological activity and pharmacokinetics between the (S)- and (R)-enantiomers necessitate rigorous control of chiral purity in generic lercanidipine drug products. (S)-Lercanidipine is the ideal reference standard for developing and validating enantioselective analytical methods, such as chiral HPLC or LC-MS-MS [1]. It serves as the critical reference for quantifying the active eutomer and ensuring that the (R)-enantiomer content is below specified limits, as mandated by regulatory authorities for chiral drug substances.

In Vitro Pharmacological Studies on Vascular Smooth Muscle and Cardiomyocytes

For researchers investigating the mechanism of action of dihydropyridine calcium channel blockers, (S)-lercanidipine is the required tool compound. As demonstrated, the racemate and the (R)-enantiomer exhibit confounding or opposite effects on L-type calcium currents [1] and intracellular calcium homeostasis [2]. Use of the pure (S)-enantiomer eliminates these variables, allowing for the precise elucidation of voltage- and time-dependent channel block, vasorelaxation pathways, and any calcium channel-independent effects, such as antiatherogenic activity [3].

In Vivo Preclinical Models of Hypertension and Cardiovascular Disease

In animal models of hypertension, (S)-lercanidipine provides a more potent and predictable antihypertensive response compared to the racemate, as it is approximately twice as active [1]. This allows for the use of lower doses to achieve target blood pressure reductions, potentially minimizing off-target effects associated with the inactive (R)-enantiomer. Its high vascular selectivity, as indicated by a vasoselectivity index of 730 [2], makes it particularly valuable in studies where separation of vascular and cardiac effects is paramount, such as in models of heart failure or atherosclerosis.

Human Pharmacokinetic and Drug-Drug Interaction Studies

When designing clinical pharmacology studies involving lercanidipine, the use of (S)-lercanidipine as an analytical standard is essential for accurately measuring the plasma concentrations of the active moiety. The enantioselective pharmacokinetic profile, showing a 1.23-fold higher AUC and 2.6-fold lower clearance for the (S)-enantiomer [1], means that measuring total lercanidipine levels (racemate) provides a distorted and misleading picture of drug exposure. Quantification of the (S)-enantiomer is required for proper pharmacokinetic/pharmacodynamic analysis and for investigating enantiomer-specific drug-drug interactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Lercanidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.